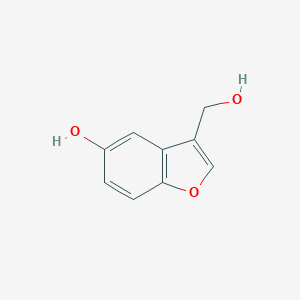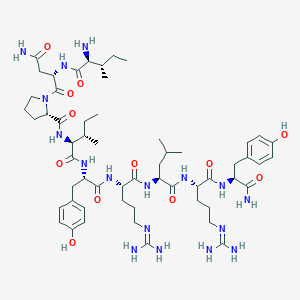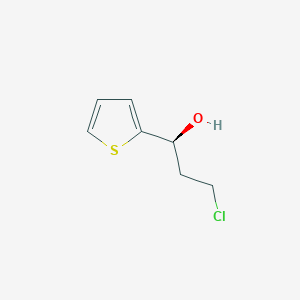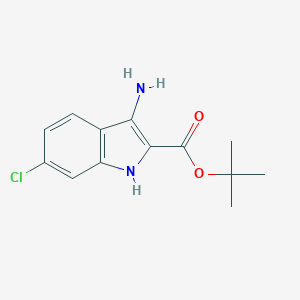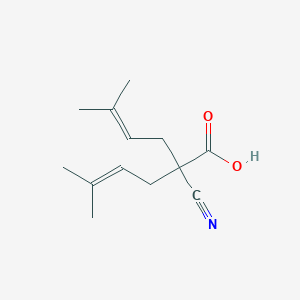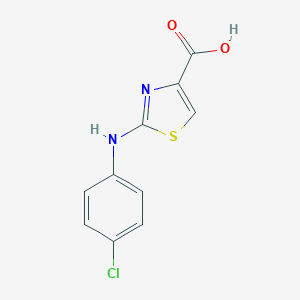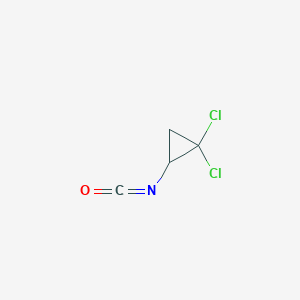
2,2-Dichlorocyclopropyl isocyanate
Übersicht
Beschreibung
2,2-Dichlorocyclopropyl isocyanate is a chemical compound with the molecular formula C4H3Cl2NO. It is used in various manufacturing materials like plastics, paints, polyurethane foams, rubbers, adhesives, and varnishes .
Synthesis Analysis
The synthesis of isocyanates involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols and trimethysilyl ethers .Molecular Structure Analysis
The molecular structure of 2,2-Dichlorocyclopropyl isocyanate can be analyzed using various analytical techniques such as colorimetry, amperometry, capillary zone electrophoresis, high-performance liquid chromatography and fluorescence . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The reactivity of the isocyanate (N=C=O, or NCO) functional group toward water and biological (macro)molecules and the resulting reaction products are key . The majority of diisocyanate reactions are nucleophilic additions to the NCO group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dichlorocyclopropyl isocyanate include a molecular weight of 151.98 g/mol. Other properties such as density, hydrophobicity, physical state, and vapor pressure are relevant to exposure in the workplace and in the general environment .Wissenschaftliche Forschungsanwendungen
Thermal Rearrangement of Cyclopropyl Imines : Research by Kagabu, Ando, and Ando (1994) explores the thermal isomerization of 2,2-dichlorocyclopropyl imines, leading to the production of pyridine derivatives, with a proposed ionic mechanism for this thermal rearrangement (Kagabu, Ando, & Ando, 1994).
Ring Opening Reactions : A study by Parham, Kajigaeshi, and Groen (1972) investigates the ring opening reactions of 2,2-dichlorocyclopropyl phenyl sulfides, leading to the production of various organic compounds including enynes and butadienes (Parham, Kajigaeshi, & Groen, 1972).
Health Concerns : The paper by Bello et al. (2006) discusses concerns about skin exposure to isocyanates like 2,2-Dichlorocyclopropyl isocyanate, emphasizing their role in occupational asthma and the need for better understanding and prevention strategies (Bello et al., 2006).
Cycloadditions with Heterocumulenes : Goldberg et al. (2012) report on the use of isocyanates in cycloadditions with donor-acceptor cyclopropanes for synthesizing five-membered heterocycles, highlighting the role of Lewis acid in these reactions (Goldberg et al., 2012).
Vibrational Spectra Analysis : Badawi, Förner, and Oloriegbe (2002) conducted a study on the vibrational infrared and Raman spectra of dichloroacetyl isocyanate, providing insight into the molecular structure and behavior (Badawi, Förner, & Oloriegbe, 2002).
Synthesis of Nucleosides : Izawa et al. (1992) explored the synthesis of cyclopropyl nucleosides using isocyanate, which did not show antiviral activity against certain viruses in cell culture (Izawa et al., 1992).
Imino-Nazarov Reaction Approach : Bonderoff et al. (2013) discuss the dichlorocyclopropanation of amino dienes to form 1-alkenyl-1-amino-2,2-dichlorocyclopropanes, which undergo cyclization to produce amines (Bonderoff et al., 2013).
Electronic Effects Study : Kusuyama and Ikeda (1973) determined the substituent constants for 2,2-dichlorocyclopropyl, providing insights into its electronic effects and behavior in chemical reactions (Kusuyama & Ikeda, 1973).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,1-dichloro-2-isocyanatocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO/c5-4(6)1-3(4)7-2-8/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEUVAMEAPSJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichlorocyclopropyl isocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI)](/img/structure/B71773.png)
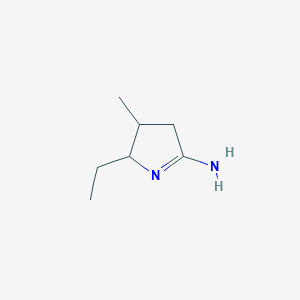
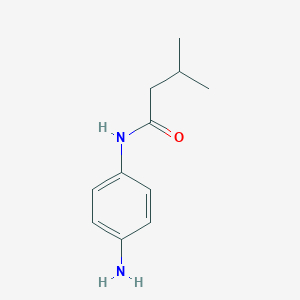
![[2,2'-Bipyridine]-5-carbaldehyde](/img/structure/B71778.png)
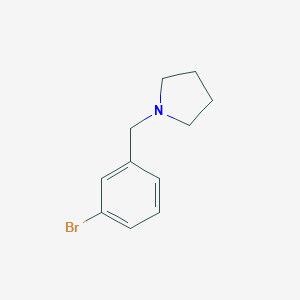
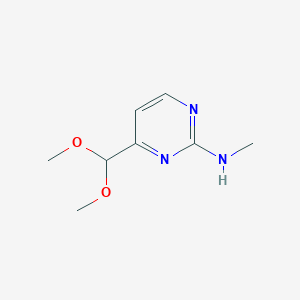
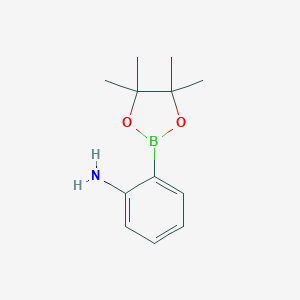
![3-[(S)-1-Ethenylbutyl]-5-methylcatechol](/img/structure/B71786.png)
